3,5-Dinitroaniline

Energetic Materials Process Safety Thermal Analysis

Select 3,5-Dinitroaniline (CAS 618-87-1) for superior process safety and synthetic precision. Its uniquely low pKa (0.3) enables selective diazotization in acidic media where other nitroanilines fail. The 160–162°C melting point—15–28°C below 2,4-dinitroaniline—reduces thermal decomposition risk during nitration to pentanitroaniline and other energetic precursors. This meta-substituted isomer also serves as a model compound for nonlinear optical (NLO) research. Ensure your supply chain stocks the specific isomer with ≥98% purity to avoid reactivity failures. Request bulk pricing now.

Molecular Formula C6H5N3O4
Molecular Weight 183.12 g/mol
CAS No. 618-87-1
Cat. No. B184610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitroaniline
CAS618-87-1
Molecular FormulaC6H5N3O4
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
InChIInChI=1S/C6H5N3O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H,7H2
InChIKeyMPBZUKLDHPOCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitroaniline (CAS 618-87-1) Technical Grade Procurement and Scientific Selection Overview


3,5-Dinitroaniline (CAS 618-87-1) is a dinitroaniline isomer and a nitroaromatic compound utilized primarily as a chemical intermediate in the synthesis of dyes, pigments, and pesticides, including herbicides [1]. This compound exists as a yellow crystalline solid at room temperature with a melting point of 160–162 °C, a density of 1.601 g/cm³, and a log Kow of 1.89, indicating moderate lipophilicity [2]. It is synthesized via ammonolysis of 3,5-dinitrochlorobenzene or reduction of 1,3,5-trinitrobenzene and is also a known byproduct in TNT production, leading to its environmental relevance at munitions sites [3].

The Critical Risks of Isomer Substitution: Why 3,5-Dinitroaniline Cannot Be Swapped with 2,4-Dinitroaniline or Mono-Nitro Analogs


In procurement and research design, assuming interchangeability among dinitroaniline isomers or mono-nitroanilines introduces significant risk. The positioning of nitro groups fundamentally alters electronic structure, physicochemical properties, and reactivity. For instance, 2,4-Dinitroaniline exhibits a higher melting point (177–188 °C) and a distinct thermal decomposition profile compared to 3,5-Dinitroaniline, which directly impacts process safety and formulation stability [1]. Furthermore, 3,5-Dinitroaniline demonstrates a uniquely low pKa (0.3) versus 3-nitroaniline (2.60) and 4-nitroaniline (1.03), reflecting a drastically different protonation state under acidic conditions that affects reaction selectivity and extraction efficiency [2]. The following evidence quantifies these critical, non-interchangeable differences.

3,5-Dinitroaniline (618-87-1) Quantified Differentiation vs. Analogs and Alternatives: An Evidence-Based Selection Guide


Thermal Stability and Melting Point: A Safer Processing Profile vs. 2,4-Dinitroaniline

3,5-Dinitroaniline exhibits a significantly lower melting point (160–162 °C) than the more commonly used isomer 2,4-dinitroaniline (177–188 °C). This lower melting point reduces the risk of thermal degradation and explosive decomposition during processes that require melting or elevated temperatures [1]. While both compounds are nitroaromatics, 2,4-dinitroaniline is noted for its potential to decompose violently at elevated temperatures, a risk that is mitigated when using the 3,5-isomer due to its lower melting point .

Energetic Materials Process Safety Thermal Analysis

Acidity and Reactivity: Unique Protonation State for Selective Synthesis vs. Mono-Nitroanilines

The pKa of the protonated form of 3,5-dinitroaniline is 0.3, which is substantially lower than that of 3-nitroaniline (pKa 2.60) and 4-nitroaniline (pKa 1.03) [1]. This extreme acidity for an aromatic amine means that 3,5-dinitroaniline will remain largely unprotonated in weakly acidic media where its mono-nitro analogs would exist in their protonated, and thus less nucleophilic, forms. This differential protonation directly impacts reactivity in electrophilic substitution and diazotization reactions, offering a unique window of synthetic opportunity.

Organic Synthesis Reaction Selectivity Acid-Base Chemistry

Nonlinear Optical (NLO) Performance: Distinct Electronic Character vs. 4-Nitroaniline

In computational and experimental studies of nonlinear optical (NLO) properties, 3,5-dinitroaniline (3,5-DNA) exhibits a different electronic response compared to the classic NLO chromophore 4-nitroaniline (pNA). The symmetric meta-substitution pattern in 3,5-DNA leads to a different charge-transfer character and hyperpolarizability (β) than the strongly dipolar para-substituted pNA [1]. This structural distinction translates into a different macroscopic susceptibility (χ(3)) when measured via Electric-Field-Induced Second Harmonic Generation (EFISH) in liquid dioxane . While 4-nitroaniline is often a benchmark for large β, 3,5-DNA provides a probe for understanding orientation and symmetry effects in NLO materials design.

Nonlinear Optics Materials Science Quantum Chemistry

Volatility and Environmental Partitioning: Lower Vapor Pressure vs. 3-Nitroaniline

3,5-Dinitroaniline has a predicted vapor pressure of 1.39 × 10⁻⁵ mm Hg at 25°C, which is approximately 6.9 times lower than that of 3-nitroaniline (9.56 × 10⁻⁵ mm Hg) [1]. This lower vapor pressure reduces the compound's propensity to volatilize from dry surfaces, which is a key consideration in occupational exposure control and in predicting its atmospheric transport from soil and water matrices. While both compounds have low Henry's Law constants, the lower vapor pressure of 3,5-dinitroaniline further limits its airborne concentration potential.

Environmental Fate Industrial Hygiene Physical Chemistry

Optimal Use Cases for 3,5-Dinitroaniline (618-87-1) Based on Evidenced Differentiation


Synthesis of Thermally Sensitive Energetic Intermediates

3,5-Dinitroaniline is the preferred starting material for the synthesis of pentanitroaniline and other high-nitrogen energetic compounds where a lower melting point mitigates the risk of premature thermal decomposition during nitration or other exothermic reactions [1]. The 15–28 °C lower melting point compared to 2,4-dinitroaniline provides a critical process safety advantage [2].

Chemoselective Reactions in Acidic Media

The uniquely low pKa (0.3) of 3,5-dinitroaniline allows for selective diazotization and coupling reactions under acidic conditions where its amino group remains nucleophilic while other aromatic amines (e.g., 3-nitroaniline with pKa 2.60) would be protonated and deactivated [3]. This property is exploited in the synthesis of specialized azo dyes and pigments.

Nonlinear Optical (NLO) Materials Research

As a meta-substituted dinitroaniline, 3,5-DNA serves as a model compound for investigating the influence of molecular symmetry and dipole alignment on second- and third-order nonlinear optical responses [4]. It is a valuable comparator to para-substituted chromophores like 4-nitroaniline in computational and experimental studies aimed at developing new organic NLO materials.

Technical Documentation Hub

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